(2-Isopropylthiazol-4-yl)methanamine dihydrochloride

Ion Channel Pharmacology Pain Therapeutics Structure-Activity Relationship (SAR)

This 2-isopropylthiazole dihydrochloride is a critical intermediate for SAR studies targeting Nav1.6 (IC50 49 nM) and novel antituberculars (MIC 4-8 μg/mL). The dihydrochloride salt ensures aqueous solubility for HTS, eliminating in-house salt formation. Isopropyl substitution is essential for target affinity; generic 2-methyl or 2-ethyl analogs lack validated activity profiles. Reproduce patented HDL-raising syntheses with confidence.

Molecular Formula C7H14Cl2N2S
Molecular Weight 229.17 g/mol
CAS No. 1171981-10-4
Cat. No. B1386780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Isopropylthiazol-4-yl)methanamine dihydrochloride
CAS1171981-10-4
Molecular FormulaC7H14Cl2N2S
Molecular Weight229.17 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CN.Cl.Cl
InChIInChI=1S/C7H12N2S.2ClH/c1-5(2)7-9-6(3-8)4-10-7;;/h4-5H,3,8H2,1-2H3;2*1H
InChIKeyFFYQRDDCOHMJTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Isopropylthiazol-4-yl)methanamine dihydrochloride (CAS 1171981-10-4): A Versatile Thiazole Building Block for Drug Discovery and Chemical Biology


(2-Isopropylthiazol-4-yl)methanamine dihydrochloride is a heterocyclic amine derivative characterized by a 2-isopropyl substituted thiazole core and a 4-methanamine group, presented as a dihydrochloride salt [1]. With a molecular formula of C₇H₁₄Cl₂N₂S and a molecular weight of 229.17 g/mol, it serves primarily as a research-use building block . The free base form (CAS 903131-67-9) and the dihydrochloride salt (CAS 1171981-10-4) are both documented, with the latter offering enhanced aqueous solubility and stability [2].

Why (2-Isopropylthiazol-4-yl)methanamine dihydrochloride is Not a Generic Commodity: Structural and Functional Differentiation


Generic substitution among thiazole methanamine derivatives is fraught with risk due to the profound influence of the 2-position substituent on both physicochemical properties and biological activity [1]. While the thiazole scaffold is common, the specific 2-isopropyl group in this compound dictates its unique steric and electronic profile, which directly impacts molecular recognition events, such as binding affinity to target proteins like sodium channels [2] or metabolic stability [3]. Simply replacing it with a 2-methyl or 2-ethyl analog could lead to a complete loss of activity or altered pharmacokinetic behavior, as evidenced by structure-activity relationship (SAR) studies in related series . Therefore, for any application requiring precise molecular targeting or reproducible synthetic outcomes, the specific isopropyl substitution is non-negotiable.

Quantitative Evidence Guide: How (2-Isopropylthiazol-4-yl)methanamine dihydrochloride Outperforms Analogs


Superior Target Engagement in Sodium Channel Inhibition

The 2-isopropylthiazole moiety is a critical pharmacophore for potent inhibition of the Nav1.6 sodium channel. A lead compound containing this moiety, (S)-2-fluoro-4-((1-((2-isopropylthiazol-4-yl)methyl)pyrrolidin-3-yl)(methyl)amino)-5-methyl-N-(thiazol-4-yl)benzenesulfonamide, demonstrates an IC50 of 49 nM against the human Nav1.6 channel [1]. This represents a 196-fold improvement in potency over its activity at the Nav1.5 channel (IC50 = 9,600 nM) and an 84-fold improvement over Nav1.1 (IC50 = 4,100 nM), highlighting the specific contribution of this substructure to subtype selectivity [1]. While direct comparison data for the isolated building block is absent, the SAR of this advanced lead unequivocally demonstrates that the 2-isopropylthiazole fragment is essential for achieving high-affinity, selective Nav1.6 inhibition, a property not achieved with simpler thiazole analogs [2].

Ion Channel Pharmacology Pain Therapeutics Structure-Activity Relationship (SAR)

Validated Antimicrobial and Antitubercular Potential of the Isopropylthiazole Core

The isopropylthiazole scaffold itself has been validated as a promising core for antimicrobial and antitubercular drug discovery. In a study evaluating a series of novel clubbed isopropylthiazole derivatives, compounds demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv [1]. Specifically, derivatives 7c and 7d exhibited good antitubercular activity with Minimum Inhibitory Concentrations (MICs) of 4 and 8 μg/mL, respectively [1]. While the first-line drug isoniazid was more potent (MIC = 0.25 μg/mL), these values establish the isopropylthiazole core as a viable starting point for further optimization [1]. This contrasts with the activity of the 2-methylthiazole analog, which has reported IC50 values for anticancer activity (e.g., <10 μM in A431 cells) but lacks documented antitubercular data, highlighting a potential divergence in biological profiles based on the 2-substituent .

Antimicrobial Drug Discovery Antitubercular Agents Medicinal Chemistry

Enabling Synthesis of Privileged HDL-Raising Agents and Peptide Analogs

(2-Isopropylthiazol-4-yl)methanamine dihydrochloride is a key reagent in the patented synthesis of heteroarylmethyl amides, a class of compounds under investigation as HDL-raising agents [1]. Furthermore, it is employed in the preparation of peptide analogs [1]. This specific utility as a synthetic building block is linked to the 2-isopropyl substitution, which imparts desirable lipophilicity (XLogP3-AA = 1.0 for the free base [2]) and steric properties that are crucial for the activity and metabolic profile of the final drug candidates [3]. In contrast, the simpler 2-methyl analog (XLogP3-AA ≈ 0.7) would result in final compounds with different physicochemical properties, potentially affecting their absorption, distribution, metabolism, and excretion (ADME) [4]. Therefore, the choice of the isopropyl variant is not arbitrary but a critical parameter in medicinal chemistry campaigns aimed at modulating lipid profiles or developing novel peptides.

Cardiovascular Drug Discovery HDL Therapeutics Peptide Chemistry

Enhanced Aqueous Solubility and Stability via Dihydrochloride Salt Form

The dihydrochloride salt form (CAS 1171981-10-4) of (2-isopropylthiazol-4-yl)methanamine offers significant practical advantages over the free base (CAS 903131-67-9) [1]. As a hydrochloride salt, it is typically more soluble in water, which facilitates its use in various formulations and aqueous reaction conditions . This is particularly critical for applications requiring precise concentrations in biological assays or aqueous synthetic steps . While the free base has a molecular weight of 156.25 g/mol, the dihydrochloride salt has a molecular weight of 229.17 g/mol [1]. This difference, while seemingly simple, translates to a notable improvement in handling and dissolution kinetics. Compared to the 2-methyl analog (available as a hydrochloride salt, CAS 1211497-01-6), the specific solubility profile of the isopropyl variant may differ due to the larger hydrophobic group, but the dihydrochloride salt form ensures that the compound is readily available for use in standard laboratory workflows, reducing preparation time and improving experimental reproducibility .

Formulation Science Chemical Synthesis Reagent Handling

Primary Research and Industrial Applications of (2-Isopropylthiazol-4-yl)methanamine dihydrochloride


Development of Selective Nav1.6 Inhibitors for Pain and Neurological Disorders

Researchers focused on discovering novel analgesics or treatments for neurological disorders like epilepsy can utilize (2-isopropylthiazol-4-yl)methanamine dihydrochloride as a key building block. As evidenced by the 49 nM IC50 at Nav1.6 achieved by a molecule containing this scaffold, the 2-isopropylthiazole moiety is essential for high-affinity and selective binding to this therapeutically relevant sodium channel [1]. Procurement of this specific compound is justified for SAR studies aimed at optimizing Nav1.6 selectivity over other sodium channel subtypes (e.g., Nav1.5, where the lead compound had a 196-fold lower potency), a critical safety consideration for cardiac liabilities [1].

Medicinal Chemistry Optimization of Antitubercular Agents

In academic and industrial settings focused on combating tuberculosis, (2-isopropylthiazol-4-yl)methanamine dihydrochloride serves as a validated starting point for synthesizing new antimycobacterial agents. The isopropylthiazole core has been shown to confer antitubercular activity, with advanced derivatives achieving MICs of 4-8 μg/mL against M. tuberculosis H37Rv [2]. This empirical evidence positions the compound as a privileged scaffold for hit-to-lead optimization campaigns, offering a distinct phenotype compared to other 2-alkyl thiazole analogs that lack documented antitubercular data .

Synthesis of Patent-Protected HDL-Raising Agents and Novel Peptides

This compound is a critical reagent in the patented synthesis of heteroarylmethyl amides, a class of HDL-raising agents [3]. For medicinal chemists and process chemists working on lipid-modulating therapies, sourcing the exact 2-isopropylthiazole building block is mandatory to replicate patented synthetic routes and generate the correct final drug candidates. The specific lipophilicity (XLogP3 = 1.0) imparted by the isopropyl group is a key design element that would be altered by substituting it with a smaller alkyl group (e.g., methyl, XLogP3 ≈ 0.7), potentially leading to different ADME properties and a loss of desired activity [4].

Aqueous-Based Assays and Formulation Development

For biochemical and cell-based assays requiring aqueous compatibility, the dihydrochloride salt form is the preferred choice over the free base. The enhanced water solubility of the salt form simplifies the preparation of stock solutions and ensures the compound is readily available for interaction with biological targets in physiological buffers . Procuring the dihydrochloride directly eliminates the need for in-house salt formation and characterization, thereby reducing workflow complexity and ensuring batch-to-batch consistency in high-throughput screening environments .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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